molecular formula C30H33BrN4O5 B297562 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

Katalognummer B297562
Molekulargewicht: 609.5 g/mol
InChI-Schlüssel: YZXCIIGELAPOTJ-ATZGPIRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as "compound X" and has been studied extensively for its mechanism of action and physiological effects.

Wirkmechanismus

The mechanism of action of 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide involves the inhibition of various enzymes and pathways involved in disease progression. It has been shown to inhibit the activity of enzymes such as tyrosine kinase, topoisomerase, and COX-2. It also inhibits the activation of various signaling pathways such as PI3K/Akt and NF-κB. These mechanisms ultimately lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide has various biochemical and physiological effects. It has been shown to reduce the levels of various biomarkers associated with disease progression such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and vascular endothelial growth factor (VEGF). It also reduces the levels of glucose, insulin, and lipid markers in diabetes research. In cancer research, it induces cell cycle arrest and apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide in lab experiments is its high potency and specificity towards disease-related enzymes and pathways. It also has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound is its limited solubility in aqueous media, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for research on 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide. One potential direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its potential in combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, more studies are needed to investigate its potential in other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and pathways involved in disease progression, leading to biochemical and physiological effects such as cell cycle arrest, apoptosis, and reduction of inflammation. While it has advantages such as high potency and specificity, its limited solubility remains a challenge. Future research directions include optimizing its chemical structure and studying its potential in combination therapy and other diseases.

Synthesemethoden

The synthesis of 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide involves the condensation of 3-bromo-5-ethoxy-4-(2-mesitylamino-2-oxoethyl)benzaldehyde with hydrazine hydrate followed by the reaction with N-(2-phenylethyl)acetamide. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

Wissenschaftliche Forschungsanwendungen

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been shown to improve glucose homeostasis and insulin sensitivity. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Produktname

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

Molekularformel

C30H33BrN4O5

Molekulargewicht

609.5 g/mol

IUPAC-Name

N//'-[(E)-[3-bromo-5-ethoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]-N-(2-phenylethyl)oxamide

InChI

InChI=1S/C30H33BrN4O5/c1-5-39-25-16-23(17-33-35-30(38)29(37)32-12-11-22-9-7-6-8-10-22)15-24(31)28(25)40-18-26(36)34-27-20(3)13-19(2)14-21(27)4/h6-10,13-17H,5,11-12,18H2,1-4H3,(H,32,37)(H,34,36)(H,35,38)/b33-17+

InChI-Schlüssel

YZXCIIGELAPOTJ-ATZGPIRCSA-N

Isomerische SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.